

Unveiling the Crimson Treasure: A Technical Guide to Bacterioruberin from Extremophiles

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of **bacterioruberin**, a potent C50 carotenoid, with a focus on its production by extremophilic organisms. As the demand for natural bioactive compounds in the pharmaceutical, cosmetic, and food industries continues to grow, extremophiles, particularly haloarchaea, have emerged as promising bio-factories for high-value molecules like **bacterioruberin**. This document provides a comprehensive overview of the primary microbial sources, biosynthetic pathways, quantitative production data, and detailed experimental protocols for the cultivation of these organisms and the extraction and analysis of this vibrant red pigment.

Primary Natural Sources of Bacterioruberin

Bacterioruberin is predominantly synthesized by a specific group of extremophiles known as haloarchaea, which thrive in hypersaline environments such as salt lakes, solar salterns, and salt marshes.[1][2] These microorganisms produce **bacterioruberin** as a key component of their cell membranes, where it plays a crucial role in maintaining membrane fluidity and protecting the cell from extreme osmotic pressure and high levels of solar radiation.[3]

While haloarchaea are the most prolific producers, some species of extremely halophilic bacteria and psychrophiles have also been reported to synthesize **bacterioruberin**, albeit typically in lower quantities.[2][3]

Key Bacterioruberin-Producing Extremophiles:



- Haloferax mediterranei: A widely studied model organism for bacterioruberin production,
 known for its relatively high yields and well-characterized genetics.[1][3][4][5]
- Halobacterium salinarum: One of the first haloarchaea from which bacterioruberin was identified, it remains a significant source for research.[6][7][8]
- Haloarcula species: This genus includes several species, such as Haloarcula japonica and Haloarcula marismortui, that are known producers of bacterioruberin.[6][9][10]
- Halorubrum species: Various species within this genus, including Halorubrum sp. HRM-150, have been identified as having a high proportion of **bacterioruberin** in their total carotenoid content.[7][11][12][13]
- Haloterrigena species: Organisms like Haloterrigena turkmenica and Haloterrigena sp. strain
 SGH1 are also recognized as natural sources of bacterioruberin.[3][12]
- Other notable producers: A range of other haloarchaea, including Natrialba,
 Halogeometricum, and Haloplanus species, also contribute to the diversity of
 bacterioruberin sources.[12][14] A few bacterial species, such as Micrococcus roseus and
 some Arthrobacter species, have also been found to produce this C50 carotenoid.[3][15]

Quantitative Analysis of Bacterioruberin Production

The yield of **bacterioruberin** can vary significantly depending on the species, strain, and cultivation conditions. The data presented below has been compiled from various studies to provide a comparative overview of **bacterioruberin** production in different extremophiles.



Extremophile Species	Bacterioruberin Yield	Unit	Reference	
Halorubrum tebenquichense Te Se-86	445.0 ± 6.24	μg/g dry cells	[14]	
Haloterrigena salina SGH1	437.5	μg/g	[4]	
Haloferax marinum MBLA0078	751.19 ± 1.05	μg/g dry cell weight (astaxanthin equivalents)	[16]	
Haloterrigena turkmenica DSM-5511	74.5	μg/g	[4]	
Hyper-pigmented mutant HVLON3	3.14	mg/g CDM	[10]	
Halobacterium salinarum	21.51	mg/L (total carotenoids)	[14][17]	
Haloferax mediterranei	up to 40	mg/L (total carotenoids)	[13]	
Haloferax mediterranei	7.8	mg/L	[18]	
Haloferax mediterranei	3.74 ± 0.20	mg/L (optimized)	[19]	
Halorubrum sp. HRM- 150	1.44 ± 0.04	mg/L	[20]	
Haloferax marinum MBLA0078	2.16	mg/L (optimized)	[4]	
Haloferax marinum MBLA0078	0.72	mg/L/day (productivity)	[4]	

Biosynthesis and Regulation of Bacterioruberin

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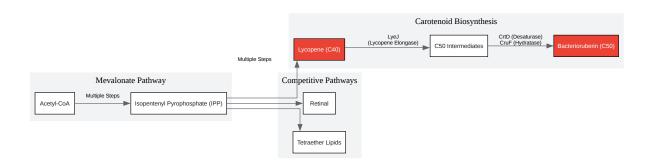
The biosynthetic pathway of **bacterioruberin** in haloarchaea initiates from the mevalonate pathway, which produces the universal isoprenoid precursor, isopentenyl pyrophosphate (IPP). [14] The pathway culminates in the C40 carotenoid lycopene, which serves as the direct precursor for **bacterioruberin** synthesis. The conversion of lycopene to the C50 **bacterioruberin** is a unique characteristic of these extremophiles.

The key enzymatic steps for the synthesis of **bacterioruberin** from lycopene have been elucidated in Haloarcula japonica.[9] This process involves the sequential action of three crucial enzymes:

- Lycopene elongase (LyeJ): This bifunctional enzyme catalyzes the addition of two C5 isoprene units to both ends of the lycopene molecule, extending the carbon backbone to C50. It also possesses hydratase activity.[9] The lyeJ gene is considered a key gene in the de-novo synthesis of bacterioruberin.[11][13]
- Carotenoid 3,4-desaturase (CrtD): This enzyme introduces double bonds into the carotenoid structure.[9]
- C50 carotenoid 2",3"-hydratase (CruF): This enzyme is responsible for the final hydroxylation steps, resulting in the mature **bacterioruberin** molecule.[9]

The synthesis of **bacterioruberin** is intricately linked with cellular growth, with the highest production rates observed during the logarithmic growth phase.[11][12][13] Furthermore, its production is subject to regulation by various factors, including the presence of other biosynthetic pathways that compete for the same precursors. Notably, the synthesis of tetraether lipids and the light-sensitive pigment retinal can compete with **bacterioruberin** production.[11][13] An interesting regulatory mechanism has been observed in some haloarchaea, where opsin proteins can inhibit the activity of lycopene elongase, thereby downregulating **bacterioruberin** synthesis.





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Bacterioruberin Biosynthetic Pathway from Isopentenyl Pyrophosphate.

Experimental Protocols Cultivation of Bacterioruberin-Producing Haloarchaea

Objective: To cultivate haloarchaea under optimal conditions to maximize **bacterioruberin** production.

Materials:

- Selected haloarchaeal strain (e.g., Haloferax mediterranei, Halorubrum sp.)
- Modified Marine Broth Medium or DBCM2 medium[5]
- Sterile flasks
- Incubator shaker
- Spectrophotometer



Methodology:

- Media Preparation: Prepare the appropriate growth medium. For instance, a modified marine broth medium can be used, containing (per liter): 28.6 g MgCl₂, 19 g MgSO₄, 1 g CaCl₂, 6 g KCl, 0.2 g NaHCO₃, 0.7 g NaBr, 166 g NaCl, 10 g yeast extract, and 15 g casein acid hydrolysate, with an initial pH of 7.2-7.4.[5] Sterilize the medium by autoclaving.
- Inoculation: Inoculate the sterile medium with a 5% (v/v) starter culture of the haloarchaeal strain.
- Incubation: Incubate the cultures at 37°C with shaking at 150 rpm.[5]
- Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 12 hours).
- Harvesting: Harvest the cells during the late logarithmic or early stationary phase by centrifugation (e.g., 12,300 x g for 5 minutes) to obtain a cell pellet.

Optimization Strategies:

- Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources can significantly impact bacterioruberin yield. Glucose (10 g/L) and tryptone (15 g/L) have been shown to be effective for some strains.[11][12][13] A combination of glucose and starch can also enhance biomass and bacterioruberin productivity.[11][12][13]
- Osmotic Shock: Applying an osmotic downshock during the logarithmic growth phase by reducing the salinity of the medium can increase bacterioruberin productivity without compromising biomass.[11][12][13]

Extraction of Bacterioruberin

Objective: To efficiently extract **bacterioruberin** from the harvested haloarchaeal biomass.

Methodology 1: Solvent Extraction

Materials:

· Harvested cell pellet



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- Methanol
- Centrifuge
- Rotary evaporator

Procedure:

- Cell Lysis: Resuspend the cell pellet in a small volume of distilled water to induce osmotic lysis. Alternatively, freeze-thawing the pellet can also be effective.
- Solvent Addition: Add an acetone-methanol mixture (e.g., 7:3 v/v) to the lysed cells.[7]
- Extraction: Vortex the mixture vigorously and incubate in the dark at room temperature for at least 1 hour to allow for complete extraction of the pigments.
- Clarification: Centrifuge the mixture to pellet the cell debris.
- Collection of Supernatant: Carefully collect the colored supernatant containing the **bacterioruberin**.
- Concentration: Evaporate the solvent from the supernatant using a rotary evaporator or under a stream of nitrogen to obtain the crude bacterioruberin extract.

Methodology 2: Aqueous Surfactant Extraction

Materials:

- Wet cell biomass
- Aqueous solution of Tween® 20 (182.4 mM)
- Vertical rotator
- Centrifuge

Procedure:



- Mixing: Mix the wet biomass with the aqueous Tween® 20 solution at a solid-to-liquid ratio of 0.1 g/mL.
- Extraction: Place the mixture on a vertical rotator at 50 rpm for 45 minutes at room temperature, protected from light.
- Separation: Centrifuge the mixture to separate the aqueous phase containing the bacterioruberin from the cell debris.

Identification and Quantification of Bacterioruberin

Objective: To identify and quantify the amount of **bacterioruberin** in the extract.

Materials:

- Crude bacterioruberin extract
- Appropriate solvents (e.g., acetone, methanol)
- UV-Vis spectrophotometer
- HPLC system with a DAD or MS detector (optional, for detailed analysis)
- Raman spectrometer (optional)

Procedure:

- Spectrophotometric Quantification:
 - Resuspend the dried extract in a known volume of acetone.
 - Measure the absorbance of the solution at the characteristic maximum absorption wavelength for **bacterioruberin**, which is typically around 494 nm.[7]
 - The total carotenoid content can be calculated using the formula: Carotenoid concentration (mg/L) = (A₄₉₄ / E¹%₁cm) x 10⁴, where E¹%₁cm is the specific extinction coefficient. For bacterioruberin, a value of 2660 has been used.[4]
- Chromatographic Analysis (HPLC):

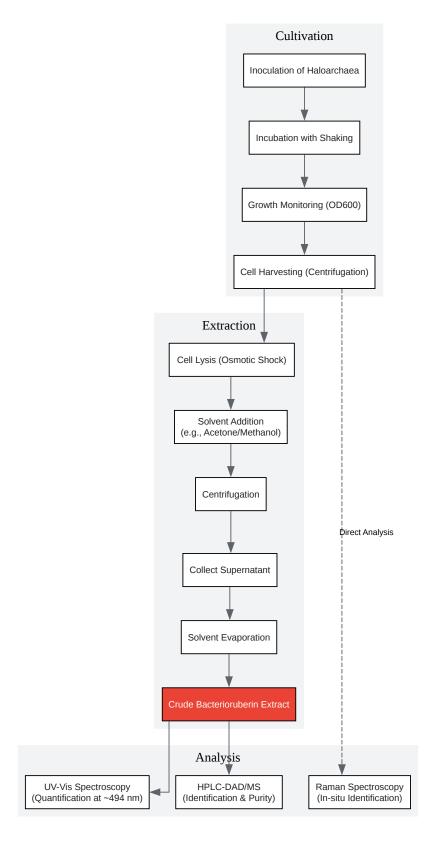
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- For more detailed identification and quantification of bacterioruberin and its derivatives,
 High-Performance Liquid Chromatography (HPLC) is the method of choice.
- Use a C18 or C30 reverse-phase column.
- Employ a suitable mobile phase gradient, often consisting of a mixture of solvents like methanol, acetonitrile, and dichloromethane.
- Detect the eluting compounds using a photodiode array (PDA) detector to obtain the characteristic absorption spectra of **bacterioruberin** (peaks at approximately 466, 495, and 528 nm).[7]
- Mass spectrometry (MS) can be coupled with HPLC for definitive identification based on the molecular weight of bacterioruberin (741.1 g/mol).[2]
- Raman Spectroscopy:
 - This non-destructive technique can be used for the in-situ identification of bacterioruberin within the cells.
 - Characteristic Raman bands for **bacterioruberin** are observed at approximately 1001-1010 cm⁻¹ (=C=CH), 1152-1163 cm⁻¹ (-C-C), and 1505-1520 cm⁻¹ (=C=C).[6][10]





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General Experimental Workflow for **Bacterioruberin** Production and Analysis.



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- To cite this document: BenchChem. [Unveiling the Crimson Treasure: A Technical Guide to Bacterioruberin from Extremophiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237277#natural-sources-of-bacterioruberin-in-extremophiles]

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